molecular formula C21H14BrFN2O3 B6062986 2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide

2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide

Cat. No.: B6062986
M. Wt: 441.2 g/mol
InChI Key: NQJCXUZVNLXRIL-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrFN2O3/c22-14-3-8-17(9-4-14)27-12-20(26)24-16-7-10-19-18(11-16)25-21(28-19)13-1-5-15(23)6-2-13/h1-11H,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJCXUZVNLXRIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362110
Record name 2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5839-88-3
Record name 2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide typically involves multiple steps:

    Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Synthesis of 4-bromophenoxyacetic acid: This involves the reaction of 4-bromophenol with chloroacetic acid under basic conditions.

    Preparation of 2-(4-bromophenoxy)acetamide: This step involves the conversion of 4-bromophenoxyacetic acid to its corresponding amide using ammonia or an amine.

    Formation of 2-(4-fluorophenyl)-1,3-benzoxazole: This can be synthesized by the cyclization of 2-aminophenol with 4-fluorobenzoic acid under acidic conditions.

    Final coupling reaction: The final step involves the coupling of 2-(4-bromophenoxy)acetamide with 2-(4-fluorophenyl)-1,3-benzoxazole using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Electrophilic substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Electrophilic substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.

    Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

    Nucleophilic substitution: Formation of substituted derivatives with different functional groups.

    Electrophilic substitution: Formation of nitro or sulfonyl derivatives.

    Oxidation and reduction: Formation of oxidized or reduced derivatives with altered functional groups.

Scientific Research Applications

2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain kinases or interact with nuclear receptors, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]acetamide
  • 2-(4-bromophenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide
  • 2-(4-bromophenoxy)-N-[2-(4-nitrophenyl)-1,3-benzoxazol-5-yl]acetamide

Uniqueness

2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the benzoxazole moiety provides distinct properties that may not be observed in similar compounds.

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